molecular formula C18H21NO3S B2553573 N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide CAS No. 919756-06-2

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2553573
CAS No.: 919756-06-2
M. Wt: 331.43
InChI Key: HPJCKJYSLDRZMN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide is an organic compound with a complex structure that includes both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide typically involves the reaction of 2,5-dimethylaniline with 4-(isopropylsulfonyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield sulfides.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-(isopropylsulfonyl)benzamide
  • N-(2,5-dimethylphenyl)-4-(methylsulfonyl)benzamide

Uniqueness

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of both 2,5-dimethylphenyl and isopropylsulfonyl groups, which confer specific chemical and biological properties

Biological Activity

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound can be represented structurally as follows:

C15H19NO2S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_2\text{S}

This structure features a sulfonamide group, which is known to enhance the biological activity of benzamide derivatives.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and leading to downstream effects on cellular processes.
  • Modulation of Signaling Pathways : By affecting key signaling pathways involved in inflammation and cell proliferation, this compound could alter the cellular response to stimuli.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antiviral Efficacy :
    • A study on benzimidazole derivatives demonstrated their ability to inhibit viral replication in vitro, with some compounds showing EC50 values as low as 3.4 μM against specific viruses .
  • Anti-inflammatory Activity :
    • Research indicated that certain benzimidazole derivatives could significantly reduce TNF-α levels in inflammatory models, showcasing their potential as therapeutic agents for inflammatory diseases .
  • Cancer Cell Line Studies :
    • In vitro studies highlighted the ability of similar compounds to induce G2/M phase arrest in cancer cells, suggesting that this compound might also possess similar properties .

Data Table: Comparative Biological Activities

CompoundActivity TypeIC50/EC50 ValueReference
Benzimidazole Derivative AAntiviral3.4 μM
Benzimidazole Derivative BCOX-1 Inhibition0.72 µM
Microtubule-targeting Agent CCancer Cell Cytotoxicity22 nM (KB-Vin)

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-12(2)23(21,22)16-9-7-15(8-10-16)18(20)19-17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJCKJYSLDRZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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